N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a thiazole ring substituted with a 3,4-dichlorophenyl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-11-6-5-10(7-12(11)20)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFMBKWCBBOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence cell function in various ways. For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a thiazole ring linked to a benzo[b][1,4]dioxine structure, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that it can inhibit Mtb with an IC50 value indicating potent activity .
- Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, certain thiazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma cells .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in the metabolic pathways of pathogens. This inhibition disrupts essential processes such as cell wall synthesis in bacteria and proliferation in cancer cells .
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins within pathogens and cancer cells, altering their functionality and leading to cell death .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide and its analogs exhibit significant antimicrobial properties.
Key Findings:
-
Bacterial Inhibition : Studies have shown that this compound is effective against various bacterial strains, including:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, indicating its potential as a broad-spectrum antifungal agent .
Anticancer Potential
The anticancer properties of this compound have been investigated with promising results.
Case Studies:
- In Vitro Studies : Various derivatives of this compound have been synthesized and tested against cancer cell lines. For instance:
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase. This inhibition is crucial for DNA synthesis in cancer cells .
Summary of Applications
| Application | Details |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; non-cytotoxic concentrations observed. |
| Anticancer | Significant cytotoxicity against breast cancer cell lines; potential enzyme inhibitors. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several classes of heterocyclic molecules, particularly those containing benzo[b][1,4]dioxine, thiazole, or oxadiazole moieties. Below is a detailed comparison based on structural features, synthesis, and inferred bioactivity:
Comparison with 1,3,4-Oxadiazole Derivatives ()
Compounds 18–21 from feature a 1,3,4-oxadiazole core linked to 2,3-dihydrobenzo[b][1,4]dioxine and substituted benzamide groups. Key differences include:
- Core Heterocycle: The target compound uses a thiazole ring, whereas analogs employ oxadiazole. Thiazoles are sulfur-containing heterocycles known for enhanced metabolic stability compared to oxadiazoles .
- Substituents : The 3,4-dichlorophenyl group in the target compound differs from substituents like trifluoromethyl (Compound 19) or bromo (Compound 21). Chlorine atoms may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .
Comparison with Benzo[d]thiazol-2-ylcarboxamides ()
lists analogs such as N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851979-00-5). Key distinctions include:
- Functional Group : The target compound uses a carboxamide linkage, whereas analogs employ carbohydrazide (–CONHNH–), which may reduce metabolic stability due to hydrazine’s susceptibility to oxidation .
- Substituents : Fluorine at the 4-position in analogs vs. 3,4-dichloro substitution in the target compound. Chlorine’s larger atomic radius and stronger electron-withdrawing effects could enhance target selectivity .
Comparison with Thiadiazole Derivatives ()
Thiadiazole derivatives like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activities. Differences include:
- Heteroatoms : Thiadiazoles contain two nitrogen and one sulfur atom, contrasting with the thiazole’s one nitrogen and one sulfur. This alters electronic properties and binding modes .
- Synthesis : Thiadiazole synthesis involves iodine-mediated cyclization, which is more complex than typical thiazole syntheses .
Key Research Findings and Inferences
Bioactivity Potential: The 3,4-dichlorophenyl group in the target compound may confer stronger enzyme inhibition compared to monochloro or fluoro analogs, as seen in pesticidal triazoles ().
Synthetic Feasibility : High purity (≥95%) in oxadiazole analogs () suggests that similar protocols could optimize the target compound’s synthesis .
Metabolic Stability : The carboxamide linkage and thiazole core may improve stability over carbohydrazide or oxadiazole-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
